CID 71341071

Description

CID 71341071 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of CIEO (Citrus Essential Oil, inferred from ). Its chemical structure (Figure 1A in ) and chromatographic profile (Figure 1B–D) suggest it is a volatile organic compound isolated via vacuum distillation. This compound’s concentration varies across distillation fractions, indicating differential volatility or polarity compared to other constituents in CIEO .

Properties

CAS No. |

133323-68-9 |

|---|---|

Molecular Formula |

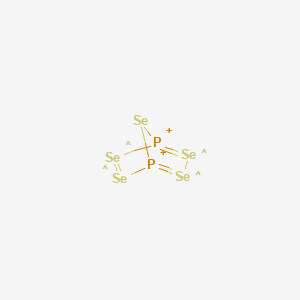

P2Se5+2 |

Molecular Weight |

456.8 g/mol |

InChI |

InChI=1S/P2Se5/c3-1-4-6-2(3)7-5-1/q+2 |

InChI Key |

QVBWIABBRNXSDL-UHFFFAOYSA-N |

Canonical SMILES |

[P+]12=[Se][Se]=[P+]([Se]1)[Se]=[Se]2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71341071 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the thianthrene moiety: This is typically achieved through a series of cyclization reactions involving sulfur-containing precursors.

Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

Formation of the pyran ring: This is achieved through cyclization reactions, often under acidic or basic conditions.

Final assembly: The final compound is synthesized by coupling the intermediate compounds through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

Purification techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the thianthrene moiety, forming sulfoxides or sulfones.

Reduction: The compound can be reduced at various functional groups, such as the carbonyl groups in the pyran ring.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholine nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under controlled temperatures.

Major Products:

Oxidation products: Sulfoxides and sulfones.

Reduction products: Alcohols and amines.

Substitution products: Various substituted derivatives depending on the reagents used.

Chemistry:

Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology:

Enzyme Inhibition: this compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes.

Medicine:

Drug Development: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry:

Chemical Manufacturing: this compound can be used as an intermediate in the synthesis of other complex molecules.

Pharmaceuticals: The compound’s properties make it a valuable component in the formulation of new drugs.

Mechanism of Action

The mechanism by which CID 71341071 exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, affecting processes like metabolism, cell growth, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such comparisons:

Structural Similarity

- Oscillatoxin Derivatives : CID 71341071 may share structural motifs with oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which are cyclic polyketides with fused ether rings (). However, oscillatoxins typically exhibit larger molecular weights (>500 Da) and complex macrocyclic structures, whereas this compound’s GC-MS profile suggests a smaller, more volatile molecule .

- Benzothiophene Carboxylic Acids : Compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (CID 737737, ) share aromatic heterocyclic frameworks but differ in functionalization (e.g., bromine substitution) and polarity (TPSA = 65.54 Ų vs. This compound’s unreported values) .

Physicochemical Properties

A hypothetical comparison based on analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.